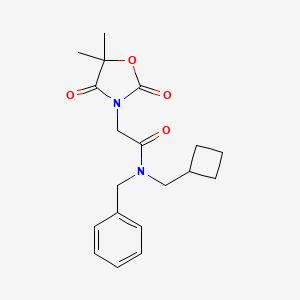

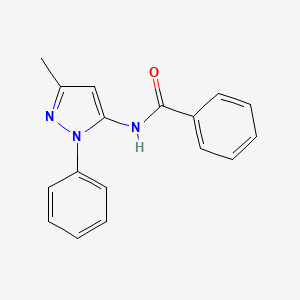

![molecular formula C14H20N4O2S B5631284 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5631284.png)

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds like N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide often involves multi-step chemical reactions that meticulously build the molecule's complex structure. The process typically starts with the formation of the core heterocyclic rings—1,3,4-oxadiazole and 1,3-thiazole—followed by subsequent functionalization and coupling reactions. Each step is carefully designed to ensure the correct placement of substituents, which are crucial for the compound's final properties and activities. Literature suggests that oxadiazoles and thiazoles can be synthesized through various methods, including cyclization, condensation, and substitution reactions, which provide a foundation for constructing such complex molecules (Rana, Salahuddin, & Sahu, 2020).

Molecular Structure Analysis

The molecular structure of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide is characterized by the presence of 1,3,4-oxadiazole and 1,3-thiazole rings. These rings are known for their stability and potential for diverse chemical reactions. The oxadiazole ring, a five-membered heterocyclic compound with two nitrogen atoms and one oxygen atom, is recognized for its favorable physical, chemical, and pharmacokinetic properties, significantly enhancing pharmacological activity via hydrogen bond interactions with biomacromolecules (Wang et al., 2022). The thiazole ring, containing sulfur and nitrogen, adds to the molecule's electronic and steric characteristics, influencing its reactivity and interaction potential.

Chemical Reactions and Properties

Compounds containing 1,3,4-oxadiazole and 1,3-thiazole units are subject to a variety of chemical reactions, reflective of their rich electronic and steric environments. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing further chemical modifications and the introduction of additional functional groups. The chemical properties of these heterocycles are marked by their ability to participate in hydrogen bonding, their electronic distribution conducive to various interactions, and their potential to act as ligands in coordination compounds. These attributes are instrumental in the compound's biological activities and its potential applications in medicinal chemistry and materials science (Kumar et al., 2023).

properties

IUPAC Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-4-7-13-15-10(9-21-13)14(19)18(6-3)8-12-17-16-11(5-2)20-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPAFIOGPCLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N(CC)CC2=NN=C(O2)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-YL)methyl]-2-propyl-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)

![2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-methyl-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B5631244.png)

![N-[4-(aminosulfonyl)benzyl]-4-(dimethylamino)benzamide](/img/structure/B5631258.png)

![ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5631263.png)

![N-(tert-butyl)-N'-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5631274.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5631277.png)

![[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5631283.png)

![N-ethyl-5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5631297.png)